molecular formula C20H15NO4S B14937914 3-Benzyl-1,2-benzoxazol-6-yl benzenesulfonate

3-Benzyl-1,2-benzoxazol-6-yl benzenesulfonate

Cat. No.: B14937914
M. Wt: 365.4 g/mol
InChI Key: VGKYEJDRHQTVFC-UHFFFAOYSA-N
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Description

3-Benzyl-1,2-benzoxazol-6-yl benzenesulfonate is an organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1,2-benzoxazol-6-yl benzenesulfonate typically involves the condensation of 2-aminophenol with benzaldehyde derivatives under acidic or basic conditions. The reaction can be catalyzed by various catalysts such as FeCl3, TTIP (titanium tetraisopropoxide), or MTAMO (mesoporous titania–alumina mixed oxide). The reaction is usually carried out in solvents like toluene or ethanol at elevated temperatures (e.g., 110°C) for several hours to achieve high yields .

Industrial Production Methods

In industrial settings, the production of benzoxazole derivatives often involves large-scale batch or continuous flow processes. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts can enhance the efficiency and selectivity of the reactions. These methods are designed to be scalable and environmentally friendly, minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1,2-benzoxazol-6-yl benzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole-2-carboxylic acids, while substitution reactions can introduce various functional groups onto the benzoxazole ring .

Scientific Research Applications

3-Benzyl-1,2-benzoxazol-6-yl benzenesulfonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Benzyl-1,2-benzoxazol-6-yl benzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-1,2-benzoxazol-6-yl benzenesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl and benzenesulfonate groups contribute to its enhanced stability and reactivity compared to other benzoxazole derivatives .

Properties

Molecular Formula

C20H15NO4S

Molecular Weight

365.4 g/mol

IUPAC Name

(3-benzyl-1,2-benzoxazol-6-yl) benzenesulfonate

InChI

InChI=1S/C20H15NO4S/c22-26(23,17-9-5-2-6-10-17)25-16-11-12-18-19(21-24-20(18)14-16)13-15-7-3-1-4-8-15/h1-12,14H,13H2

InChI Key

VGKYEJDRHQTVFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NOC3=C2C=CC(=C3)OS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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